3-Chloropropanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropanal can be synthesized through several methods. One common method involves the chlorination of propanal. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:
[ \text{CH₃CH₂CHO} + \text{Cl₂} \rightarrow \text{CH₂ClCH₂CHO} + \text{HCl} ]
Another method involves the oxidation of 3-chloropropanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under acidic conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of propanal using chlorine gas in the presence of a catalyst. The reaction is typically carried out in a continuous flow reactor to ensure efficient production and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloropropanoic acid using strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 3-chloropropanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) to form 3-hydroxypropanal.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles under mild conditions.
Major Products Formed
Oxidation: 3-Chloropropanoic acid.
Reduction: 3-Chloropropanol.
Substitution: 3-Hydroxypropanal or other substituted derivatives.
Scientific Research Applications
3-Chloropropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: It is investigated for its potential use in the synthesis of medicinal compounds.
Industry: It is used in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloropropanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
3-Chloropropanal can be compared with other similar compounds such as:
3-Chloropropanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group. It is less reactive in nucleophilic addition reactions but can undergo similar substitution reactions.
3-Chloropropanoic acid: Contains a carboxyl group instead of an aldehyde group. It is more acidic and can participate in different types of reactions, such as esterification.
3-Bromopropanal: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive in substitution reactions due to the higher reactivity of bromine.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
IUPAC Name |
3-chloropropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNRFMIOVQZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173060 | |
Record name | Propanal, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19434-65-2 | |
Record name | Propanal, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanal, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-chloropropanal in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of this compound diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.
Q2: How does this compound contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?
A2: Research suggests that this compound plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, this compound can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with this compound. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of this compound and its precursors in DBCP metabolism.
Q3: What insights have computational chemistry studies provided regarding the conformational properties of this compound?
A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of this compound [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of this compound is crucial for predicting its reactivity and interactions with other molecules.
Q4: Are there any spectroscopic techniques used to characterize and study this compound?
A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of this compound in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of this compound.
Q5: How is this compound utilized in medicinal chemistry research?
A5: While not a drug itself, this compound serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized this compound diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.
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